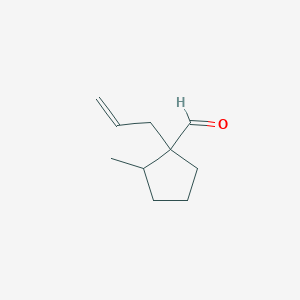
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a cyclopentane derivative with a methyl group and a prop-2-en-1-yl group attached to the cyclopentane ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methylpropene in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques may also be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The prop-2-en-1-yl group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in an inert solvent
Major Products
Oxidation: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid
Reduction: 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-methanol
Substitution: Halogenated derivatives of the original compound
Applications De Recherche Scientifique
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s reactivity with biological molecules can lead to various biochemical effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentane, (2-methyl-1-propenyl)-
- 1-Ethyl-2-methylcyclopentane
- Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Uniqueness
2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl group on the cyclopentane ring
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-methyl-1-prop-2-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-3-6-10(8-11)7-4-5-9(10)2/h3,8-9H,1,4-7H2,2H3 |
Clé InChI |
KGDWTIFCTSUTNX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(CC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


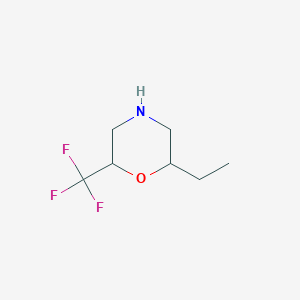

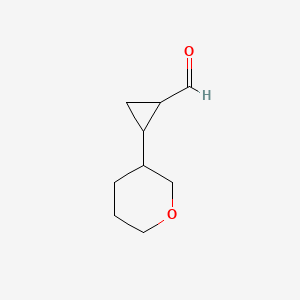
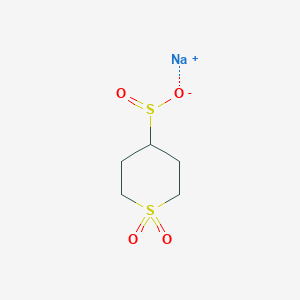
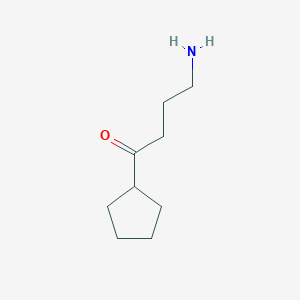
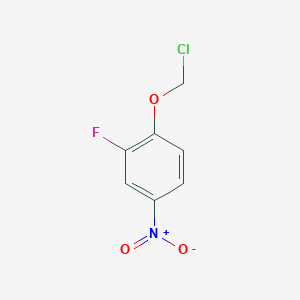

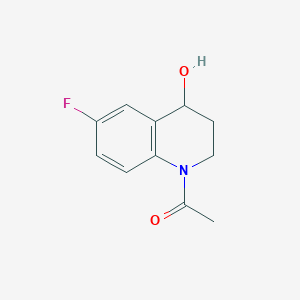
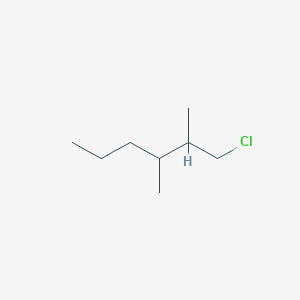
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
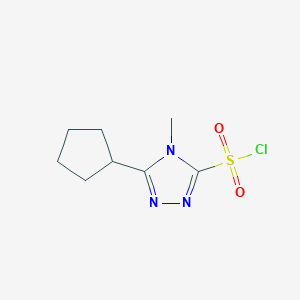
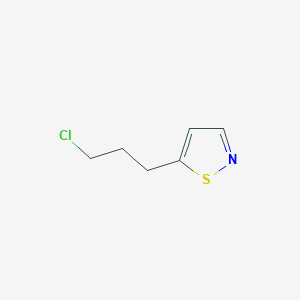
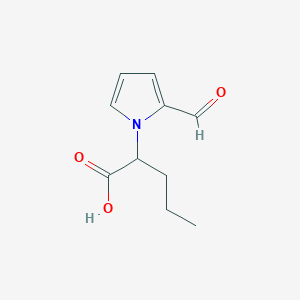
![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)
